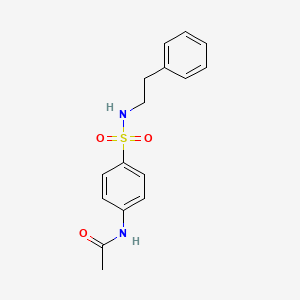

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide

Description

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide is a sulfonamide derivative featuring a central phenyl ring substituted with two functional groups:

- A sulfonamide moiety linked to a 2-phenylethylamine group.

- An ethanamide group (CH₃CONH-) at the para position.

The compound’s structure combines aromatic, sulfonamide, and amide functionalities, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor targeting.

Properties

IUPAC Name |

N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-13(19)18-15-7-9-16(10-8-15)22(20,21)17-12-11-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTPVFWNVNHEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl ethanamides.

Scientific Research Applications

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new analgesic and anti-inflammatory drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The phenylethyl group in the target compound increases logP compared to analogs with polar substituents (e.g., pyrimidinyl in N4-Valeroylsulfamerazine), favoring membrane permeability but reducing aqueous solubility .

- Acidity : Electron-withdrawing groups (e.g., nitro in DY202P94) lower the sulfonamide’s pKa, enhancing ionization and solubility at physiological pH. The target compound’s phenylethyl group is electron-donating, resulting in a higher pKa (~7-8) .

Structural Insights

- The phenylethyl group offers moderate flexibility .

- Synthetic Accessibility : Analogs with nitro or chloro groups (e.g., DY202P94) require multi-step synthesis, while the target compound’s simpler structure may streamline production .

Biological Activity

N-(4-(((2-Phenylethyl)amino)sulfonyl)phenyl)ethanamide, also known as N-(4-(2-phenylethylsulfamoyl)phenyl)acetamide, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure features a sulfonamide functional group linked to a phenylethylamine moiety, which is significant for its biological effects.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.4 g/mol

- IUPAC Name : N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide

The compound's sulfonamide group enhances its lipophilicity, which may contribute to its ability to penetrate biological membranes and interact with various molecular targets.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, such as aldose reductase (ALR2). The mechanism of inhibition appears to involve binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Table 1: Inhibitory Activity Against Aldose Reductase

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Competitive inhibition |

| BAPS-amino acids | 0.5 | Multi-site interaction |

Anticancer Activity

Research suggests that this compound may exhibit anticancer properties. The compound's ability to modulate receptor activity can lead to reduced cell proliferation and induced apoptosis in various cancer cell lines. This effect is likely mediated through its interactions with specific signaling pathways that are crucial for cancer cell survival.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Study 1: Inhibition of Aldose Reductase

A study conducted on the inhibitory effects of this compound against ALR2 demonstrated significant inhibition compared to control compounds. The study utilized enzyme kinetics to determine the IC50 value, revealing a promising profile for further development as a therapeutic agent in diabetic complications.

Study 2: Anticancer Activity Assessment

In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in decreased viability and increased apoptosis rates. Flow cytometry analyses indicated that the compound induces cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.

Study 3: Anti-inflammatory Mechanisms

A model of induced inflammation in mice demonstrated that administration of this compound significantly reduced swelling and pain compared to untreated controls. Histological examination revealed decreased infiltration of immune cells in treated tissues, supporting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.